Halocarban

Descripción

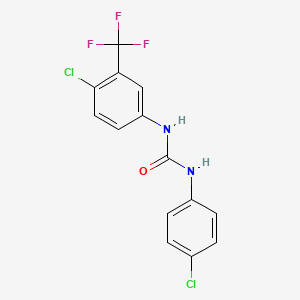

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048684 | |

| Record name | Cloflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-77-7 | |

| Record name | Halocarban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloflucarban [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halocarban | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloflucarban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halocarban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFLUCARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Atmospheric Halocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocarbons are organic compounds containing one or more halogen atoms. While their anthropogenic sources and impact on stratospheric ozone depletion are widely recognized, natural sources also contribute significantly to the global atmospheric budget of these compounds. This technical guide provides a comprehensive overview of the primary natural sources of atmospheric halocarbons, presenting quantitative data, detailed experimental protocols for their measurement, and diagrams of their formation pathways. This information is crucial for understanding the global halogen cycle, atmospheric chemistry, and for providing a baseline for assessing anthropogenic impacts.

Major Natural Sources of Atmospheric Halocarbons

The primary natural sources of atmospheric halocarbons can be broadly categorized into oceanic, terrestrial, and geological sources.

Oceanic and Marine Sources

The oceans are a major source of a variety of halocarbons, primarily produced by marine organisms.

-

Marine Algae (Macroalgae and Phytoplankton): These organisms are significant producers of a wide range of halogenated compounds.[1] Marine phytoplankton are known to be significant sources of bromoform (CHBr₃) and dibromomethane (CH₂Br₂).[2] Macroalgae, commonly known as seaweeds, release these compounds as well as methyl halides.[1][2] The production of these compounds is often linked to defense mechanisms and other physiological processes.[3]

-

Biological Production of Methyl Halides: The ocean is the largest known natural source of atmospheric methyl bromide (CH₃Br) and methyl iodide (CH₃I).[4] Marine organisms, including phytoplankton and bacteria, are responsible for their production.[5]

Terrestrial Sources

A diverse range of terrestrial ecosystems and processes contribute to natural halocarbon emissions.

-

Biomass Burning: Forest fires and the burning of other biomass are significant sources of methyl chloride (CH₃Cl) and other halocarbons.[4] The composition and quantity of halocarbons released depend on the type of biomass and combustion conditions.

-

Fungi: Certain types of fungi, particularly wood-rotting fungi, have been identified as producers of methyl halides.

-

Plants and Vegetation: Terrestrial plants, ranging from tropical forests to salt marshes, are known to emit methyl halides.[6][7] The emission rates can vary significantly depending on the plant species, environmental conditions, and soil halide content. A specific enzyme, S-adenosyl-L-methionine (SAM)-dependent halide/thiol methyltransferase (HTMT), has been identified as responsible for the production of methyl halides in some plants.[6][7]

-

Soils and Sediments: Abiotic processes in soils and sediments can also lead to the formation of halocarbons. These processes involve the reaction of halide ions with organic matter.

Geological Sources

-

Volcanic Emissions: Volcanoes release a variety of gases, including halocarbons.[8] These emissions can include chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and methyl halides, which are thought to be synthesized in the high-temperature environment of volcanic plumes.[8][9][10] Volcanic eruptions can be a significant, albeit sporadic, source, capable of injecting these compounds directly into the stratosphere.

Quantitative Data on Natural Halocarbon Emissions

The following tables summarize the estimated global emissions of key halocarbons from major natural sources. The data has been standardized to Gigagrams per year (Gg/year) for ease of comparison.

Table 1: Global Emissions of Methyl Chloride (CH₃Cl) from Natural Sources

| Source | Emission Estimate (Gg/year) |

| Oceans | 400 - 1200 |

| Biomass Burning | 600 - 1000 |

| Tropical Plants | 600 - 1000 |

| Salt Marshes | 10 - 100 |

| Fungi | 10 - 160 |

Table 2: Global Emissions of Methyl Bromide (CH₃Br) from Natural Sources

| Source | Emission Estimate (Gg/year) |

| Oceans | 30 - 60 |

| Biomass Burning | 10 - 20 |

| Salt Marshes | 5 - 15 |

| Fumigation of Soils (Natural Component) | 5 - 20 |

| Plants | 1 - 10 |

Table 3: Global Emissions of Bromoform (CHBr₃) and Dibromomethane (CH₂Br₂) from Oceanic Sources

| Compound | Emission Estimate (Gg/year) |

| Bromoform (CHBr₃) | 300 - 600 |

| Dibromomethane (CH₂Br₂) | 50 - 100 |

Note: The emission estimates presented in these tables are based on a synthesis of data from various studies and carry a degree of uncertainty.

Experimental Protocols

Accurate quantification of natural halocarbon emissions relies on robust experimental methodologies. This section details key protocols for measuring halocarbon fluxes from different environmental compartments.

Measurement of Halocarbon Fluxes from Seawater

Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This is a widely used method for determining the concentration of volatile organic compounds, including halocarbons, in seawater.[11][12][13][14][15]

-

Sample Collection:

-

Collect seawater samples in glass bottles with airtight seals, avoiding the introduction of air bubbles.

-

Samples are typically poisoned with a biocide (e.g., mercuric chloride) to halt biological activity if not analyzed immediately.

-

-

Purging:

-

A known volume of the seawater sample is placed in a purging vessel.

-

An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a specific duration (e.g., 10-15 minutes). This process strips the volatile halocarbons from the water phase into the gas phase.

-

-

Trapping:

-

The gas stream from the purging vessel is passed through a sorbent trap.

-

The trap contains one or more adsorbent materials (e.g., Tenax®, Carbotrap, Carbosieve) that retain the halocarbons while allowing the inert purge gas to pass through.

-

The trap may be cooled to enhance trapping efficiency.

-

-

Thermal Desorption and Analysis:

-

After purging, the trap is rapidly heated, desorbing the trapped halocarbons into the carrier gas stream of a gas chromatograph (GC).

-

The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.

-

The separated compounds are then introduced into a mass spectrometer (MS) for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Quality Assurance/Quality Control (QA/QC):

Measurement of Halocarbon Fluxes from Terrestrial Surfaces

Protocol: Static Chamber Method

The static chamber method is a common technique for measuring the flux of gases from soil and low-lying vegetation.[21][22][23][24][25][26]

-

Chamber Deployment:

-

A chamber of known volume is placed over the soil or vegetation surface, sealing a section of the atmosphere.

-

Chambers are typically made of an inert material (e.g., stainless steel, PVC) and may be opaque or transparent depending on the experimental design.

-

A collar is often inserted into the soil prior to measurement to ensure a good seal and minimize soil disturbance during sampling.

-

-

Headspace Sampling:

-

Gas samples are collected from the chamber headspace at regular time intervals (e.g., 0, 15, 30, and 45 minutes) using a gas-tight syringe.

-

The samples are then transferred to evacuated vials or analyzed directly.

-

-

Sample Analysis:

-

The concentration of halocarbons in the collected gas samples is determined using GC-MS, often with a pre-concentration step using a sorbent trap and thermal desorption, similar to the analysis of air samples.

-

-

Flux Calculation:

-

The flux is calculated from the rate of change of the halocarbon concentration within the chamber over time, taking into account the chamber volume and the surface area it covers.

-

-

QA/QC:

-

Measure the chamber temperature and pressure during deployment.

-

Test for chamber leaks.

-

Use replicate chambers to assess spatial variability.

-

Collect ambient air samples outside the chamber to determine background concentrations.

-

Measurement of Atmospheric Halocarbon Concentrations

Protocol: Sorbent Tube Sampling with Thermal Desorption GC-MS

This method is used to collect and analyze trace concentrations of halocarbons in the atmosphere.[27][28][29][30]

-

Sample Collection:

-

A known volume of air is drawn through a sorbent tube using a calibrated pump.

-

The sorbent tube contains one or more adsorbent materials selected based on the volatility of the target compounds. Multi-sorbent tubes are often used to capture a wide range of VOCs.

-

-

Sample Storage and Transport:

-

After sampling, the tubes are sealed and transported to the laboratory for analysis. Proper storage is crucial to prevent sample loss or contamination.

-

-

Analysis:

-

The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped analytes.

-

The desorbed compounds are then transferred to a GC-MS for separation, identification, and quantification, as described in the previous protocols.

-

-

QA/QC:

-

Analyze field blanks (sorbent tubes taken to the sampling site but not used for sampling) and laboratory blanks to assess potential contamination.

-

Regularly calibrate the sampling pumps to ensure accurate sample volumes.

-

Use certified gas standards for instrument calibration.

-

Signaling Pathways and Formation Mechanisms

The natural production of halocarbons involves complex biochemical and geochemical pathways. The following diagrams, generated using the DOT language, illustrate simplified representations of these processes.

Biochemical Production of Methyl Halides in Terrestrial Plants

Haloperoxidase-Mediated Halocarbon Formation in Marine Algae

Geochemical Formation of Halocarbons in Volcanic Plumes

Conclusion

The natural sources of atmospheric halocarbons are diverse and contribute significantly to their global atmospheric concentrations. Understanding the magnitude of these natural emissions and the processes that govern them is essential for accurately modeling atmospheric chemistry and for placing anthropogenic emissions into a global context. The experimental protocols and formation pathways detailed in this guide provide a foundation for researchers to further investigate these important natural processes. Continued research in this area will improve our understanding of the complex interactions between the biosphere, geosphere, and atmosphere.

References

- 1. researchgate.net [researchgate.net]

- 2. osdp-psdo.canada.ca [osdp-psdo.canada.ca]

- 3. The Halogenated Metabolism of Brown Algae (Phaeophyta), Its Biological Importance and Its Environmental Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation and emission of monohalomethanes from marine algae [agris.fao.org]

- 6. scispace.com [scispace.com]

- 7. Involvement of S-adenosylmethionine-dependent halide/thiol methyltransferase (HTMT) in methyl halide emissions from agricultural plants: isolation and characterization of an HTMT-coding gene from Raphanus sativus (daikon radish) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geochem.ethz.ch [geochem.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Reaction Rates Control High-Temperature Chemistry of Volcanic Gases in Air [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. OS - Technical Note: A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) fluxes between the ocean and atmosphere [os.copernicus.org]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. agilent.com [agilent.com]

- 15. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]

- 16. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]

- 17. hfsjg.ch [hfsjg.ch]

- 18. Quality Assurance | World Meteorological Organization [community.wmo.int]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. qasac-americas.org [qasac-americas.org]

- 21. researchgate.net [researchgate.net]

- 22. acp.copernicus.org [acp.copernicus.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. international-agrophysics.org [international-agrophysics.org]

- 26. faculty.troy.edu [faculty.troy.edu]

- 27. researchgate.net [researchgate.net]

- 28. chemetrix.co.za [chemetrix.co.za]

- 29. Development and validation of a method for air-quality and nuisance odors monitoring of volatile organic compounds using multi-sorbent adsorption and gas chromatography/mass spectrometry thermal desorption system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. epa.gov [epa.gov]

The Halogenated Bounty of the Sea: A Technical Guide to the Discovery of Novel Bioactive Marine Halocarbons

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and chemically diverse ecosystem, is a prolific source of novel bioactive compounds, many of which are halogenated. These marine halocarbons, incorporating chlorine, bromine, or iodine atoms, exhibit a remarkable range of biological activities, from potent anticancer and antimicrobial effects to anti-inflammatory and enzyme-inhibiting properties. This in-depth technical guide provides a comprehensive overview of the discovery of these promising molecules, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating the molecular pathways they influence.

The Hunt for Halogenated Leads: Isolation and Structure Elucidation

The journey from a marine organism to a purified, characterized bioactive compound is a meticulous process of extraction, fractionation, and structural analysis. Bioassay-guided fractionation is a cornerstone of this endeavor, where each fraction of a crude extract is tested for a specific biological activity, guiding the purification of the active constituent.

Experimental Protocol: Bioassay-Guided Isolation from Marine Sponges

Marine sponges are a particularly rich source of halogenated alkaloids and other bioactive compounds. The following protocol outlines a general procedure for their isolation:

-

Sample Collection and Preparation: Collect sponge specimens and freeze them immediately at -20°C or below to preserve their chemical integrity. Lyophilize the frozen tissue to remove water and then grind it into a fine powder.

-

Extraction: Macerate the powdered sponge material sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH), to extract a broad spectrum of compounds. Concentrate each solvent extract in vacuo to yield crude extracts.

-

Bioassay-Guided Fractionation: Subject the crude extracts to a preliminary bioassay (e.g., a cytotoxicity assay against a cancer cell line). The most active extract is then selected for further fractionation.

-

Chromatographic Separation:

-

Initial Fractionation: Use vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) with a silica gel or reversed-phase (C18) stationary phase to separate the active crude extract into several fractions based on polarity.

-

Bioassay of Fractions: Test each fraction in the chosen bioassay to identify the fraction(s) containing the bioactive compound(s).

-

High-Performance Liquid Chromatography (HPLC): Purify the active fraction(s) using semi-preparative or analytical HPLC, employing different column chemistries (e.g., C18, phenyl-hexyl) and gradient elution profiles to isolate the pure compound(s). Monitor the separation using a photodiode array (PDA) detector.

-

-

Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Structure Elucidation by Spectroscopic Methods

Once a pure bioactive compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Determine the molecular formula of the compound by obtaining a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Tandem Mass Spectrometry (MS/MS): Fragment the molecule and analyze the fragmentation pattern to gain insights into its substructures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provide information about the different types of protons and carbons in the molecule and their chemical environments. The presence of electronegative halogens will typically shift the signals of nearby protons and carbons downfield.

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

-

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present in the molecule and the presence of chromophores, respectively.

Biological Activities of Marine Halocarbons: Quantitative Data

The therapeutic potential of novel marine halocarbons is quantified through various bioassays. The following tables summarize the cytotoxic and antimicrobial activities of selected halogenated marine natural products.

Anticancer Activity

The cytotoxicity of marine halocarbons against various cancer cell lines is a primary focus of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.

| Compound Class | Compound Name | Source Organism (Marine Sponge) | Cancer Cell Line | IC₅₀ (µM) | Citation(s) |

| Brominated Indole Alkaloids | Meridianin A | Aplidium meridianum | P388 (murine leukemia) | 1.5 | |

| Meridianin C | Aplidium meridianum | P388 (murine leukemia) | 2.5 | ||

| Meridianin E | Aplidium meridianum | P388 (murine leukemia) | 0.9 | ||

| Pyrroloazepine Alkaloids | Variolin B | Kirkpatrickia variolosa | P388 (murine leukemia) | 0.716 | [1] |

| Deoxyvariolin B | Kirkpatrickia variolosa | Various (e.g., CDK inhibition) | Varies | [1] | |

| Bis-indole Alkaloids | Deoxytopsentin | Spongosorites ruetzleri | NSCLC-N6 (lung cancer) | 6.3 µg/mL | [1] |

| Nortopsentin A | Spongosorites ruetzleri | P388 (murine leukemia) | 1.5 µg/mL | ||

| Guanidine Alkaloids | Crambescidin 800 | Monanchora viridis | T11 (triple-negative breast cancer) | 0.07 | [2] |

| SUM159PT (triple-negative breast cancer) | 0.59 | [2] | |||

| Manzamine Alkaloids | Manzamine A | Acanthostrongylophora ingens | MDA-MB-231 (breast cancer) | 7.87 | [2] |

| MCF-7 (breast cancer) | 2.86 | [2] |

Antimicrobial Activity

Marine halocarbons also exhibit significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Compound Name(s) | Source Organism (Marine Algae) | Target Microorganism | MIC (µg/mL) | Citation(s) |

| Halogenated Furanones | Furanone derivatives | Delisea pulchra (Red alga) | Pseudomonas aeruginosa | Varies (biofilm inhibition) | [3] |

| Erwinia carotovora | Varies (inhibition of virulence) | [4][5] | |||

| Diterpene-benzoate Macrolides | Bromophycolides | Callophycus serratus (Red alga) | Methicillin-resistant Staphylococcus aureus (MRSA) | ~1.4 µM (IC₅₀) | [3] |

| Vancomycin-resistant Enterococcus faecium | ~5.8 µM (IC₅₀) | [3] |

Experimental Protocols for Bioactivity Screening

Standardized and reproducible bioassays are critical for evaluating the therapeutic potential of novel compounds.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6][9]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[6][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11][12][13]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanisms of Action: Targeting Cellular Signaling Pathways

Bioactive marine halocarbons exert their effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Inhibition of Kinase Signaling Cascades in Cancer

Many marine alkaloids, including halogenated derivatives, target protein kinases that are critical for cancer cell proliferation and survival.[1] The MAPK and PI3K/Akt pathways are frequent targets.[14][15][16]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates cell growth, differentiation, and apoptosis.[14][17] Some marine compounds have been shown to inhibit this pathway, leading to cancer cell death.[14]

Caption: Inhibition of the JNK pathway by 3,10-dibromofascaplysin.

PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers.[16][18][19] Certain marine alkaloids can inhibit this pathway, promoting apoptosis in cancer cells.[2]

Caption: Inhibition of the Akt/mTOR pathway by Manzamine A.

Disruption of Bacterial Quorum Sensing

Halogenated furanones, produced by the red alga Delisea pulchra, are a classic example of marine compounds that interfere with bacterial communication, a process known as quorum sensing.[3][20] This disruption prevents the formation of biofilms and the expression of virulence factors.[20]

Caption: Inhibition of quorum sensing by halogenated furanones.

Conclusion and Future Directions

The discovery of novel bioactive marine halocarbons continues to be a vibrant and promising field of research. The unique chemical structures and potent biological activities of these compounds underscore their potential as leads for the development of new therapeutics. Advances in analytical technologies, such as high-sensitivity NMR and mass spectrometry, coupled with innovative bioassay platforms, are accelerating the pace of discovery. Future research will likely focus on exploring extreme marine environments for novel producers of halocarbons, elucidating their biosynthetic pathways to enable synthetic biology approaches for sustainable production, and conducting in-depth mechanistic studies to fully understand their therapeutic potential. The halogenated treasures of the sea undoubtedly hold the key to addressing some of the most pressing challenges in human health.

References

- 1. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]

- 3. Antibacterial Derivatives of Marine Algae: An Overview of Pharmacological Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogenated furanones from the red alga, Delisea pulchra, inhibit carbapenem antibiotic synthesis and exoenzyme virulence factor production in the phytopathogen Erwinia carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. japsonline.com [japsonline.com]

- 8. Cell Counting & Health Analysis [sigmaaldrich.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Anti-biofilm activity of marine algae-derived bioactive compounds [frontiersin.org]

An In-depth Technical Guide to the Fundamental Chemistry of Carbon-Halogen Bonds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the chemistry of carbon-halogen (C-X) bonds. It delves into the intrinsic properties of these bonds, their reactivity in key organic reactions, and common synthetic methodologies. The content is structured to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and clear data presentation to facilitate understanding and application in a laboratory setting.

The Nature of the Carbon-Halogen Bond

The carbon-halogen bond is a fundamental functional group in organic chemistry, characterized by the covalent linkage between a carbon atom and a halogen atom (Fluorine, Chlorine, Bromine, or Iodine). The properties of this bond are significantly influenced by the electronegativity and size of the halogen atom.

1.1. Polarity and Electronegativity

Halogens are more electronegative than carbon, leading to a polarized C-X bond where the carbon atom carries a partial positive charge (δ+) and the halogen atom a partial negative charge (δ-).[1][2][3][4][5] This polarity is a key determinant of the chemical reactivity of organohalides, making the carbon atom susceptible to attack by nucleophiles.[6][7][8] The electronegativity of halogens decreases down the group from fluorine to iodine, which in turn affects the polarity of the C-X bond.[1][3] Fluorine is the most electronegative halogen, resulting in the most polar C-F bond.[1][7]

1.2. Bond Length and Bond Strength

As we move down the halogen group, the atomic size increases.[1][5] This leads to an increase in the carbon-halogen bond length.[1][3][5][9] Consequently, the bond strength, or bond dissociation energy, decreases from C-F to C-I.[1][3][4][6][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluoroalkanes relatively unreactive.[10][11] Conversely, the carbon-iodine bond is the weakest, making iodoalkanes the most reactive among alkyl halides.[6][9][11][12] This trend in bond strength is a critical factor in determining the reactivity of organohalides in substitution and elimination reactions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for methyl halides, providing a basis for comparing the properties of different carbon-halogen bonds.

Table 1: Bond Lengths of Methyl Halides

| Bond | Bond Length (Å) |

| C-F | 1.39 |

| C-Cl | 1.78 |

| C-Br | 1.93 |

| C-I | 2.14 |

Table 2: Bond Dissociation Energies of Methyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 108-110 |

| C-Cl | 81-84 |

| C-Br | 68-70 |

| C-I | 53-56 |

Table 3: Dipole Moments of Methyl Halides

| Compound | Dipole Moment (Debye) |

| CH₃F | 1.85 |

| CH₃Cl | 1.87 |

| CH₃Br | 1.81 |

| CH₃I | 1.62 |

Note: While fluorine is the most electronegative halogen, the dipole moment of chloromethane is slightly higher than that of fluoromethane. This is because the dipole moment is a product of both charge separation and bond distance. The longer C-Cl bond length compared to the C-F bond length contributes to its overall higher dipole moment.[13][14][15]

Reactivity of Carbon-Halogen Bonds

The polarized nature of the C-X bond dictates the primary modes of reactivity for organohalides, which are nucleophilic substitution and elimination reactions.[6][16][17]

3.1. Nucleophilic Substitution Reactions

In a nucleophilic substitution reaction, a nucleophile replaces the halogen atom (the leaving group) of an alkyl halide.[18] There are two primary mechanisms for this transformation: S(_N)1 and S(_N)2.

3.1.1. The S(_N)2 Mechanism

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[19] This "backside attack" results in an inversion of the stereochemical configuration at the carbon center.[19] The rate of the S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[16]

Methyl and primary alkyl halides predominantly undergo S(_N)2 reactions.[18] The reaction is sensitive to steric hindrance; bulkier substituents on the carbon atom hinder the approach of the nucleophile, slowing down the reaction rate.[18]

Caption: S(_N)2 Reaction Mechanism.

3.1.2. The S(_N)1 Mechanism

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[18] The first and rate-determining step involves the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate.[18] The second step is the rapid attack of the nucleophile on the planar carbocation.[19] Because the nucleophile can attack from either face of the carbocation, the S(_N)1 reaction of a chiral starting material typically leads to a racemic mixture of products.[18]

Tertiary alkyl halides readily undergo S(_N)1 reactions due to the stability of the resulting tertiary carbocation.[18] The rate of the S(_N)1 reaction depends only on the concentration of the alkyl halide.[18]

Caption: S(_N)1 Reaction Mechanism.

3.2. Elimination Reactions

Alkyl halides can also undergo elimination reactions in the presence of a base, leading to the formation of alkenes.[20][21] Similar to substitution, there are two main elimination mechanisms: E1 and E2.

3.2.1. The E2 Mechanism

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the halide ion is simultaneously eliminated.[22] The reaction rate depends on the concentrations of both the alkyl halide and the base.[22] Strong, bulky bases favor the E2 pathway.[20]

3.2.2. The E1 Mechanism

The E1 (Elimination, Unimolecular) reaction is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation.[22] In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions.

Caption: Comparison of E1 and E2 Mechanisms.

Synthesis of Carbon-Halogen Bonds

Alkyl halides are valuable synthetic intermediates and can be prepared through several methods.

4.1. From Alcohols

The reaction of alcohols with hydrogen halides (HX) is a common method for preparing alkyl halides. Tertiary alcohols react readily with HX via an S(_N)1 mechanism, while primary and secondary alcohols require more forcing conditions and may proceed through an S(_N)2 pathway. Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also used to convert alcohols to alkyl chlorides and bromides, respectively.

4.2. From Alkenes

Alkenes react with hydrogen halides (HX) via electrophilic addition to form alkyl halides. The regioselectivity of this reaction typically follows Markovnikov's rule. Alkenes can also react with halogens (X₂) to yield vicinal dihalides.

4.3. From Alkanes

Free radical halogenation of alkanes can produce alkyl halides, but this method often leads to a mixture of products and is less synthetically useful for complex molecules.

Experimental Protocols

5.1. Synthesis of tert-Butyl Chloride (S(_N)1 Reaction)

Objective: To synthesize tert-butyl chloride from tert-butanol via an S(_N)1 reaction.[1]

Materials:

-

tert-butanol

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

In a separatory funnel, cautiously add 12 mL of concentrated HCl to 6.0 mL of tert-butyl alcohol.[1]

-

Shake the mixture for 10-15 minutes, periodically venting the funnel.

-

Allow the layers to separate and discard the lower aqueous layer.[1]

-

Wash the organic layer with 10 mL of 5% sodium bicarbonate solution. Swirl gently at first to release CO₂ gas, then stopper and shake, venting frequently.[6] Discard the aqueous layer.[1]

-

Wash the organic layer with 15 mL of water and discard the aqueous layer.[18]

-

Transfer the crude tert-butyl chloride to an Erlenmeyer flask and dry it with anhydrous sodium sulfate until the liquid is clear.[1][18]

-

Decant or filter the dried product into a distillation flask and purify by simple distillation.[6] Collect the fraction boiling at 50-52 °C.

Caption: Experimental Workflow for S(_N)1 Synthesis.

5.2. Reaction of n-Butyl Bromide with Sodium Iodide (S(_N)2 Reaction)

Objective: To observe the relative rate of an S(_N)2 reaction.

Materials:

-

1-bromobutane (n-butyl bromide)

-

15% solution of sodium iodide in acetone

-

Test tubes

Procedure:

-

Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.[19]

-

Add 2 drops of 1-bromobutane to the test tube.[19]

-

Stopper the tube and shake to mix the contents.[19]

-

Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone. The time taken for the precipitate to appear is an indication of the reaction rate.

5.3. Characterization of Carbon-Halogen Bonds

5.3.1. Infrared (IR) Spectroscopy

The carbon-halogen stretching vibrations in IR spectroscopy appear in the fingerprint region and are dependent on the halogen.

The C-F stretch appears at a higher wavenumber (1400-1000 cm⁻¹). The intensity of the C-X stretching absorption is generally strong due to the polar nature of the bond.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the electronegativity of the halogen influences the chemical shift of protons on the carbon atom bearing the halogen (α-protons). The more electronegative the halogen, the more deshielded the α-protons, and the further downfield (higher ppm) their signal appears.

In ¹³C NMR spectroscopy, the chemical shift of the carbon atom bonded to the halogen is also affected by the halogen's electronegativity, but the trend is less straightforward due to the "heavy atom effect," where heavier halogens (Br and I) can cause an upfield shift compared to chlorine.

5.3.3. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing mixtures of volatile organohalides. A sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. An electron capture detector (ECD) is particularly sensitive to halogenated compounds and is often used for their analysis.

Experimental Protocol: GC Analysis of Alkyl Halides

Objective: To separate a mixture of alkyl halides using gas chromatography.

Materials and Equipment:

-

Gas chromatograph with an appropriate column (e.g., VF-624ms) and a mass spectrometry (MS) or electron capture (ECD) detector.

-

Helium or Nitrogen carrier gas.

-

A mixture of alkyl halides dissolved in a suitable solvent (e.g., methanol or dichloromethane).[21][22]

-

Microsyringe for injection.

Procedure:

-

Prepare a dilute standard solution of the alkyl halide mixture.

-

Set the GC parameters: injector temperature, oven temperature program (e.g., initial temperature, ramp rate, final temperature), and detector temperature. The injector temperature should be high enough to vaporize the sample without causing decomposition.

-

Inject a small volume (e.g., 1 µL) of the standard solution into the GC.

-

Record the chromatogram, which will show peaks corresponding to each component of the mixture at different retention times.

-

Analyze the retention times and peak areas to identify and quantify the components. For confirmation, mass spectrometry can be used to identify the fragments of each component.

This guide provides a foundational understanding of the chemistry of carbon-halogen bonds, essential for researchers and professionals in the chemical and pharmaceutical sciences. The principles and experimental details outlined herein are intended to be a practical resource for laboratory work and further research.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. azolifesciences.com [azolifesciences.com]

- 6. youtube.com [youtube.com]

- 7. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. webassign.net [webassign.net]

- 13. vernier.com [vernier.com]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. cerritos.edu [cerritos.edu]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. cactus.utahtech.edu [cactus.utahtech.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Newly Synthesized Halocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of a selection of newly synthesized halocarbons. Halogenated organic compounds are of significant interest in materials science, drug development, and biomedical imaging due to their unique photophysical and chemical characteristics. The introduction of halogens into organic scaffolds can profoundly influence their electronic structure, leading to desirable spectroscopic properties such as enhanced fluorescence and altered absorption profiles. This guide details the synthesis, spectroscopic data, and experimental protocols for a curated set of novel fluorinated, brominated, and iodinated organic molecules, offering a valuable resource for researchers in the field.

Quantitative Spectroscopic Data of Newly Synthesized Halocarbons

The following tables summarize the key spectroscopic parameters for a series of recently developed halogenated organic compounds. These include UV-Vis absorption maxima (λabs), fluorescence emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ).

| Compound Class | Specific Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Fluorinated | ||||||

| Isoxazoles | 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole | 318 | 415 | - | THF | [1] |

| 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole | 298 | 385 | - | THF | [1] | |

| Fluoresceins | 2',7'-Difluorofluorescein | 490 | 512 | 0.91 | 0.1 M NaOH | [2] |

| 4',5'-Difluorofluorescein | 494 | 516 | 0.92 | 0.1 M NaOH | [2] | |

| Phosphafluorene Oxides | D-A-D type PhFlOP derivative (7-H) | 290, 340 | - | - | Toluene | [3][4] |

| Brominated | ||||||

| B1-Polycyclic Aromatic Hydrocarbons | TPA-functionalized B1-PAH (Compound 4) | ~450 (CT band) | 630 | - | Toluene | [5] |

| TPA-functionalized B1-PAH (Compound 5) | ~500 (CT band) | 700 | - | Toluene | [5] | |

| TPA-functionalized B1-PAH (Compound 6) | ~550 (CT band) | 745 | - | Toluene | [5] | |

| Iodinated | ||||||

| Polyesters | Iodinated Lactide Monomer | - | - | - | - |

Note: "-" indicates data not provided in the cited literature.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of the presented halocarbons.

Synthesis Protocols

2.1.1. Synthesis of 3,5-Diaryl-4-fluoroisoxazoles

These compounds were synthesized via a one-pot reaction. A solution of an appropriate benzaldehyde and hydroxylamine hydrochloride in a suitable solvent was treated with a fluorinating agent. The reaction mixture was stirred at room temperature until completion, followed by extraction and purification by column chromatography.[1]

2.1.2. Synthesis of Fluorinated Fluoresceins

Fluorinated fluoresceins were prepared by the condensation reaction of a fluorinated resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures.[2] The crude product was purified by recrystallization.

2.1.3. Synthesis of D-A-D-type 9-phenyl-9-phosphafluorene Oxide (PhFlOP) Derivatives

The synthesis involved a multi-step process starting from 2-bromo-4-fluoro-1-nitrobenzene. Key steps included a self-coupling reaction, reduction of the nitro group to form a diamine, diazotization followed by iodination, and a final Cs2CO3-facilitated nucleophilic substitution with carbazole derivatives.[3][4]

2.1.4. Synthesis of Brominated B1-Polycyclic Aromatic Hydrocarbons

Bromo-functionalized B1-polycyclic aromatic hydrocarbons (PAHs) were synthesized and subsequently used in Negishi cross-coupling reactions with donor molecules like triphenylamine (TPA) to form the final donor-acceptor compounds.[5]

Spectroscopic Measurement Protocols

2.2.1. UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Solutions of the compounds were prepared in spectroscopic grade solvents. The absorbance was measured over a wavelength range of at least 200-800 nm.[3][4][5]

2.2.2. Fluorescence Spectroscopy

Fluorescence emission spectra were recorded on a spectrofluorometer. The excitation wavelength was set at or near the absorption maximum of the compound. The emission was scanned over a wavelength range appropriate to capture the full emission profile. All spectra were corrected for the instrument's response.[1][5]

2.2.3. Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield was determined using the comparative method.[6][7] A well-characterized standard with a known quantum yield in the same solvent was used for comparison. The absorbance of both the sample and standard solutions at the excitation wavelength was kept below 0.1 to avoid inner filter effects. The quantum yield was calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample)

where ΦF is the fluorescence quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

2.2.4. Fluorescence Lifetime (τ) Measurement

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[8][9][10][11] The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly. The collected data is used to construct a histogram of photon arrival times, which is then fitted to an exponential decay function to determine the fluorescence lifetime.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of new halocarbons.

This guide serves as a foundational resource for understanding the spectroscopic properties of newly synthesized halocarbons. The provided data and protocols can aid researchers in the design and characterization of novel halogenated materials for a wide range of applications.

References

- 1. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. chem.uci.edu [chem.uci.edu]

- 7. iss.com [iss.com]

- 8. Fluorescence Lifetime Measurements – qutools [qutools.com]

- 9. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 10. horiba.com [horiba.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Environmental Fate and Transport of Short-Lived Halocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-lived halocarbons, with atmospheric lifetimes of less than six months, are a class of volatile organic compounds that play a significant role in tropospheric and stratospheric chemistry.[1] While their brief persistence in the atmosphere was once thought to render them inconsequential to global atmospheric processes, it is now understood that these compounds, originating from both natural and anthropogenic sources, can be transported to the stratosphere, where they contribute to ozone depletion.[2][3] This technical guide provides an in-depth overview of the environmental fate and transport of key short-lived halocarbons, with a focus on their atmospheric degradation pathways, relevant quantitative data, and the experimental methodologies used to study them.

Quantitative Data on Short-Lived Halocarbons

The environmental impact of short-lived halocarbons is often quantified by their atmospheric lifetimes, Ozone Depletion Potentials (ODPs), and Global Warming Potentials (GWPs). These parameters are crucial for understanding the relative contribution of these compounds to stratospheric ozone depletion and climate change. The following tables summarize these key metrics for a selection of prominent short-lived halocarbons.

Table 1: Atmospheric Lifetimes of Selected Short-Lived Halocarbons

| Compound | Chemical Formula | Atmospheric Lifetime (days) |

| Bromoform (Tribromomethane) | CHBr₃ | ~24[4] |

| Dibromomethane | CH₂Br₂ | 94[5] |

| Methyl Iodide (Iodomethane) | CH₃I | 4[5] |

| n-Propyl Bromide (1-Bromopropane) | CH₂BrCH₂CH₃ | < 20[6] |

Table 2: Ozone Depletion Potentials (ODPs) of Selected Short-Lived Halocarbons

| Compound | Chemical Formula | ODP | Notes |

| Bromoform (Tribromomethane) | CHBr₃ | 0.10 - 0.72[7] | Seasonally and location dependent |

| n-Propyl Bromide (1-Bromopropane) | CH₂BrCH₂CH₃ | Varies significantly with emission location[6] | |

| Iodotrifluoromethane | CF₃I | 0.008 - 0.016[8] | Dependent on emission latitude |

| Methyl Iodide (Iodomethane) | CH₃I | 0.017[9] | For mid-latitude emissions |

Table 3: Global Warming Potentials (GWPs) of Selected Halocarbons (100-year time horizon)

| Compound | Chemical Formula | GWP (100-year) |

| Dichloromethane | CH₂Cl₂ | 9 |

| Chloroform | CHCl₃ | 31 |

| Methyl Chloroform | CH₃CCl₃ | 146 |

| Carbon Tetrachloride | CCl₄ | 1730 |

Note: GWP values for very short-lived substances are often not reported in standard assessments as their impact is considered to be more regional and short-term. The values in Table 3 are for slightly longer-lived halocarbons to provide context.

Atmospheric Degradation Pathways

The primary removal mechanism for short-lived halocarbons in the troposphere is through oxidation initiated by the hydroxyl radical (OH) and, to a lesser extent, by photolysis.[10] These reactions initiate a cascade of chemical transformations that ultimately lead to the formation of more stable, and often water-soluble, species that can be removed from the atmosphere through wet and dry deposition.

Degradation of Bromoform (CHBr₃)

The atmospheric degradation of bromoform is primarily initiated by photolysis and reaction with the OH radical.[4] The subsequent reactions involve the formation of peroxy radicals and their reactions with nitric oxide (NO) and hydroperoxy radicals (HO₂), leading to the formation of various bromine-containing products.

References

- 1. ozone.unep.org [ozone.unep.org]

- 2. Very Short-lived substances [iup.uni-bremen.de]

- 3. Scientific Assessment of Ozone Depletion 2022: Twenty Questions and Answers About the Ozone Layer [csl.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New methodology for Ozone Depletion Potentials of short-lived compounds : n-propyl bromide as an example | Semantic Scholar [semanticscholar.org]

- 7. ACP - The very short-lived ozone depleting substance CHBr3 (bromoform): revised UV absorption spectrum, atmospheric lifetime and ozone depletion potential [acp.copernicus.org]

- 8. carbonbrief.org [carbonbrief.org]

- 9. Global warming potential - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

classification and nomenclature of complex halocarbons

An In-depth Technical Guide to the Classification and Nomenclature of Complex Halocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification systems and nomenclature conventions for complex halocarbons. It is designed to serve as a detailed reference for professionals in research, chemical sciences, and drug development who work with or encounter these multifaceted compounds. The guide includes structured data tables for key physicochemical and environmental properties, detailed experimental protocols for analysis and synthesis, and logical diagrams to illustrate core concepts.

Classification of Complex Halocarbons

Halocarbons, or organohalogens, are organic compounds containing one or more halogen atoms (F, Cl, Br, I).[1] Their classification is systematic and can be based on several structural and functional features.

Classification by Carbon Skeleton

The primary classification is based on the nature of the carbon framework to which the halogen is bonded, analogous to the classification of hydrocarbons.[1][2]

-

Haloalkanes : These compounds feature halogen atoms attached to an sp³-hybridized carbon atom in an alkyl group. The carbon atoms are linked exclusively by single bonds.[1][3]

-

Haloalkenes : These contain at least one carbon-carbon double bond, with a halogen atom attached to an sp²-hybridized carbon.[1][3]

-

Haloaromatics (or Haloarenes) : In these compounds, a halogen is directly bonded to an sp²-hybridized carbon atom of an aromatic ring.[1][4]

Industrial and Environmental Classification

For commercial and regulatory purposes, specific classes of halocarbons are defined based on their composition, particularly concerning their environmental impact.

-

Chlorofluorocarbons (CFCs) : These are compounds containing only carbon, chlorine, and fluorine.[5] Due to their high ozone depletion potential (ODP), their production has been phased out under the Montreal Protocol.[6][7]

-

Hydrochlorofluorocarbons (HCFCs) : As transitional replacements for CFCs, these compounds contain hydrogen in addition to carbon, chlorine, and fluorine.[5][7] The presence of hydrogen makes them less stable in the atmosphere, resulting in a lower ODP.[5]

-

Hydrofluorocarbons (HFCs) : HFCs contain hydrogen, fluorine, and carbon. They have an ODP of zero because they lack chlorine, but many are potent greenhouse gases with high global warming potential (GWP).[8]

-

Halons (Bromofluorocarbons) : These are compounds containing bromine, along with fluorine and carbon. They were widely used in fire suppression systems but have extremely high ODPs.[9]

-

Perfluorocarbons (PFCs) : These compounds contain only carbon and fluorine. They are environmentally significant due to their extremely long atmospheric lifetimes and high GWP.[9]

The following diagram illustrates the hierarchical classification of halocarbons.

Nomenclature of Complex Halocarbons

The naming of halocarbons follows two main systems: the common (or trivial) system and the systematic IUPAC nomenclature.

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for unambiguous naming.[10][11]

Rules for Haloalkanes and Haloalkenes:

-

Identify the Parent Chain : Find the longest continuous carbon chain. For haloalkenes, this chain must include the double bond.[4]

-

Number the Chain : Number the carbon atoms starting from the end that gives the lowest possible number (locant) to the substituent (halogen or alkyl group) encountered first.[4][12] If a multiple bond is present, it receives the lowest possible number.[4]

-

Name the Substituents : Halogen substituents are named with an "-o" suffix: fluoro-, chloro-, bromo-, and iodo-.[10]

-

Assemble the Name : List all substituents in alphabetical order, preceded by their numerical locants. Use prefixes like di-, tri-, and tetra- for multiple identical substituents; these prefixes are ignored for alphabetization.[4][12]

Example : The compound CH₃CHClCH₂CH₂Br is named 1-bromo-3-chlorobutane .

Rules for Haloarenes:

-

Parent Hydrocarbon : The aromatic ring serves as the parent name (e.g., benzene).

-

Name Substituents : Halogens are named as prefixes (e.g., chlorobenzene).

-

Indicate Positions : For multiple substituents, their positions are indicated by numbers. Numbering starts at a substituted carbon and proceeds around the ring to give the lowest possible locants to all substituents.[4][12] For disubstituted benzenes, the common nomenclature prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also used.[12]

The logical workflow for IUPAC naming is visualized below.

Refrigerant Numbering System

A specialized nomenclature is used for CFCs, HCFCs, and HFCs, commonly known as the "R-series" or "Freon" numbering system. The "Rule of 90" can be used to decode the number:[5]

-

Add 90 to the R-number.

-

The resulting 3-digit number represents, from left to right:

-

1st digit : Number of carbon atoms (C).

-

2nd digit : Number of hydrogen atoms (H).

-

3rd digit : Number of fluorine atoms (F).

-

-

The number of chlorine atoms (Cl) is calculated by subtracting the number of H and F atoms from the total possible number of single-bonded substituents on the carbon skeleton (2C + 2 for alkanes).

Example : For R-12 (CFC-12):

-

90 + 12 = 102

-

Carbons = 1, Hydrogens = 0, Fluorines = 2

-

Chlorines = (2*1 + 2) - 0 - 2 = 2

-

Formula: CCl₂F₂ (Dichlorodifluoromethane)

Physicochemical and Environmental Properties

The properties of halocarbons vary widely based on their structure, the type of halogen, and the degree of halogenation. These properties are critical for predicting their behavior, applications, and environmental fate.[13]

| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) |

| CFC-11 | Trichlorofluoromethane | CCl₃F | 137.37 | 23.7 | 1.0 | 4,750 |

| CFC-12 | Dichlorodifluoromethane | CCl₂F₂ | 120.91 | -29.8 | 0.82 | 10,900 |

| HCFC-22 | Chlorodifluoromethane | CHClF₂ | 86.47 | -40.8 | 0.034 | 1,810 |

| HFC-134a | 1,1,1,2-Tetrafluoroethane | C₂H₂F₄ | 102.03 | -26.3 | 0 | 1,430 |

| Halon-1301 | Bromotrifluoromethane | CBrF₃ | 148.91 | -57.8 | 12.0 | 7,140 |

| Carbon Tetrachloride | Tetrachloromethane | CCl₄ | 153.82 | 76.7 | 1.2 | 1,400 |

| Methyl Chloroform | 1,1,1-Trichloroethane | CH₃CCl₃ | 133.40 | 74.1 | 0.12 | 146 |

Data compiled from various sources, including NOAA Global Monitoring Laboratory and IPCC reports.

Key Experimental Protocols

Protocol: Analysis of Halocarbons by GC-MS

This protocol outlines the standard method for the identification and quantification of volatile halocarbons in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is the preferred technique due to its high sensitivity and specificity.[14][15]

Objective : To separate, identify, and quantify complex halocarbons in an air or water sample.

Methodology :

-

Sample Collection and Preparation :

-

For air samples, collect a whole air sample in a passivated stainless steel canister.

-

For water samples, use a headspace vial and allow the volatile halocarbons to partition into the gas phase.[16]

-

To increase sensitivity for trace analysis, a pre-concentration step is often required. The sample is passed through a cold trap (cryogenic enrichment) to freeze out the compounds of interest, which are then thermally desorbed onto the GC column.[14]

-

-

Gas Chromatography (GC) Separation :

-

Injector : The vaporized sample is injected into the GC. A split/splitless inlet is commonly used.

-

Carrier Gas : High-purity Helium or Hydrogen.

-

Column : A non-polar capillary column (e.g., DB-5ms) is typically used for separating halocarbons based on their boiling points and interaction with the stationary phase.

-

Oven Program : A temperature gradient is applied to the oven (e.g., start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to elute compounds sequentially.

-

-

Mass Spectrometry (MS) Detection :

-

Ionization : As compounds elute from the GC column, they enter the MS source, where they are ionized, typically by Electron Ionization (EI).

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer separates the resulting fragment ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion. A full scan provides a mass spectrum, which serves as a chemical fingerprint for identification by comparison to a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific target compounds.

-

-

Data Analysis :

-

Identification : Compounds are identified by matching their retention time and mass spectrum against those of known standards.

-

Quantification : The concentration of each analyte is determined by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.

-

Protocol: Synthesis and Characterization of a Complex Haloalkane

This protocol provides a general methodology for the synthesis of a complex, polyhalogenated alkane via free-radical halogenation, followed by structural characterization.

Objective : To synthesize 1,1,1,2-tetrachloropropane and confirm its structure.

Methodology :

-

Synthesis (Free-Radical Chlorination) :

-

Reactants : 1,1,1-trichloropropane and chlorine gas (Cl₂).

-

Apparatus : A three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The setup should be in a fume hood and protected from light initially.

-

Procedure :

-

Charge the flask with 1,1,1-trichloropropane and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux (approx. 115°C).

-

Slowly bubble chlorine gas through the solution while irradiating the flask with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using GC analysis of aliquots.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation, and allow the mixture to cool.

-

-

-

Workup and Purification :

-

Wash the crude product mixture with a sodium thiosulfate solution to remove excess chlorine, followed by a sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the product via fractional distillation, collecting the fraction corresponding to the boiling point of 1,1,1,2-tetrachloropropane.

-

-

Structural Characterization :

-

NMR Spectroscopy :

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would confirm the number of unique protons and their neighboring environments (splitting patterns).

-

¹³C NMR: Acquire the carbon NMR spectrum to determine the number of unique carbon environments.

-

-

Mass Spectrometry (MS) :

-

Analyze the purified product by GC-MS. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the four chlorine atoms, confirming the elemental composition.

-

-

Infrared (IR) Spectroscopy :

-

Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-H and C-Cl bonds.

-

-

References

- 1. Halocarbon - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 6. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Hydrofluorocarbon - Wikipedia [en.wikipedia.org]

- 9. Halocarbons [environnement.gouv.qc.ca]

- 10. Organic Nomenclature [www2.chemistry.msu.edu]

- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 12. Nomenclature of Organic Compounds containing Halogen [unacademy.com]

- 13. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ACP - Establishing long-term measurements of halocarbons at Taunus Observatory [acp.copernicus.org]

- 15. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. usace.contentdm.oclc.org [usace.contentdm.oclc.org]

The Enzymatic Forge: A Technical Guide to the Biosynthesis of Natural Halocarbons

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms into molecular scaffolds is a powerful strategy in drug discovery, capable of modulating a compound's metabolic stability, binding affinity, and overall bioactivity. Nature, a master chemist, has evolved a diverse and sophisticated enzymatic toolkit for the biosynthesis of a vast array of naturally occurring halocarbons. These organohalogens, produced by organisms across all domains of life, exhibit a remarkable range of biological activities, from antibiotic to antitumor. This technical guide provides an in-depth exploration of the core biosynthetic pathways of these fascinating molecules, with a focus on the enzymatic machinery, reaction mechanisms, and experimental methodologies used to study them.

Electrophilic Halogenation: The Oxidative Pathways

The majority of enzymatic halogenations proceed through an electrophilic mechanism. In this strategy, the enzyme first oxidizes a halide ion (Cl⁻, Br⁻, or I⁻) to generate a highly reactive, electrophilic halogenating species, often described as a "halonium ion equivalent" (X⁺). This species is then used to halogenate an electron-rich organic substrate. The primary enzymes responsible for this type of halogenation fall into three main categories: Heme-dependent Haloperoxidases, Vanadium-dependent Haloperoxidases, and Flavin-dependent Halogenases.

Heme-Dependent Haloperoxidases

Heme-dependent haloperoxidases are among the most well-characterized halogenating enzymes. They utilize a heme cofactor and hydrogen peroxide (H₂O₂) to oxidize halides.

Mechanism: The catalytic cycle begins with the reaction of the ferric heme iron [Fe(III)] with H₂O₂ to form a highly reactive ferryl-oxo porphyrin π-cation radical intermediate known as Compound I.[1][2] This potent oxidant then abstracts two electrons from a halide ion (X⁻), regenerating the resting state of the enzyme and producing a hypohalous acid (HOX) or an enzyme-bound hypohalite intermediate [Fe(III)-OX].[1] This electrophilic halogenating agent is then released or transferred to a suitable organic substrate, leading to halogenation.[3]

Pathway Diagram:

Caption: Catalytic cycle of heme-dependent haloperoxidases.

Vanadium-Dependent Haloperoxidases (VHPOs)

Found abundantly in marine algae, fungi, and some bacteria, VHPOs utilize a vanadate (H₂VO₄⁻) cofactor to catalyze halogenation reactions.[1][4]

Mechanism: The catalytic cycle of VHPOs involves the coordination of hydrogen peroxide to the vanadium(V) center, forming a peroxo-vanadate species.[2] This activated complex then oxidizes the halide ion in a two-electron process, generating an electrophilic halogenating agent, which subsequently reacts with the organic substrate.[4] Unlike heme-peroxidases, the oxidation state of the metal center does not change during catalysis.[5] Some VHPOs from Streptomyces have been shown to exhibit remarkable regio- and stereoselectivity, suggesting a mechanism where the reactive halogen intermediate is channeled to the substrate-binding site.[6]

Pathway Diagram:

Caption: Catalytic cycle of vanadium-dependent haloperoxidases.

Flavin-Dependent Halogenases (FDHs)

FDHs are a large family of enzymes, typically found in bacteria, that catalyze the regioselective halogenation of aromatic compounds, particularly tryptophan and its derivatives.[7][8]

Mechanism: The mechanism of FDHs is distinct in that it requires a reduced flavin adenine dinucleotide (FADH₂) and molecular oxygen (O₂), in addition to the halide ion.[7] The FADH₂ is typically supplied by a partner flavin reductase. The FDH catalyzes the reaction of FADH₂ with O₂ to form a flavin-peroxide intermediate. This intermediate reacts with the halide ion to generate hypohalous acid (HOX).[9] A key feature of many FDHs is the presence of a long tunnel (~10 Å) that connects the site of HOX formation (the flavin-binding site) to the substrate-binding site.[8][9] This tunnel is thought to channel the highly reactive HOX to the substrate, preventing its diffusion and ensuring regioselective halogenation.[9]

Pathway Diagram:

Caption: Mechanism of flavin-dependent halogenases.

Radical-Based Halogenation: C-H Activation Pathways

A distinct strategy for halogenation involves the direct functionalization of unactivated aliphatic C-H bonds. This is accomplished by non-heme iron halogenases, which employ a radical-based mechanism.

Non-Heme Iron and α-Ketoglutarate-Dependent Halogenases

These enzymes are capable of halogenating strong, unactivated C-H bonds, a challenging chemical transformation.[10]